

Application Notes and Protocols for In Vivo Efficacy Studies of Dasatinib

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Compound of Interest

Compound Name: *Dasatinib*

Cat. No.: *B000230*

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Introduction

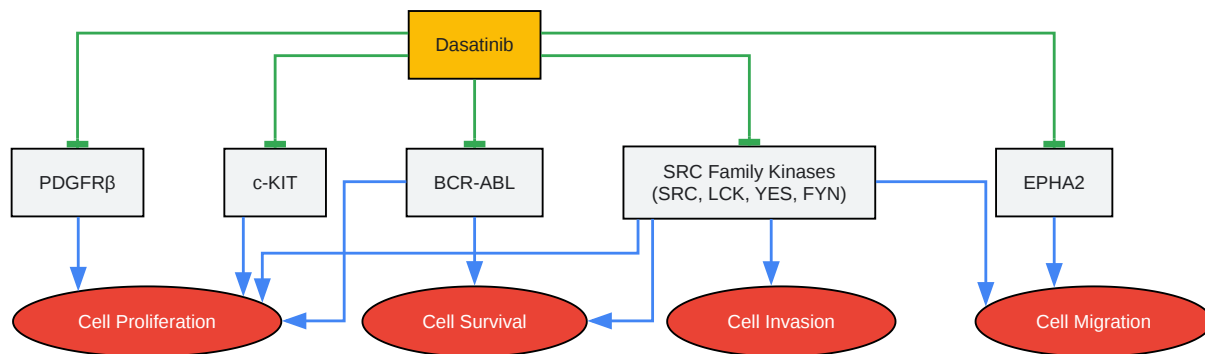
Dasatinib is a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases. [1][2][3] It is primarily known for its efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). [1][4] The primary mechanism of action involves the inhibition of the BCR-ABL fusion protein kinase, a key driver in these leukemias. [2] Additionally, **Dasatinib** targets other kinases including the SRC family (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFR β , giving it a broader spectrum of activity that is being explored in various solid tumors. [2][3]

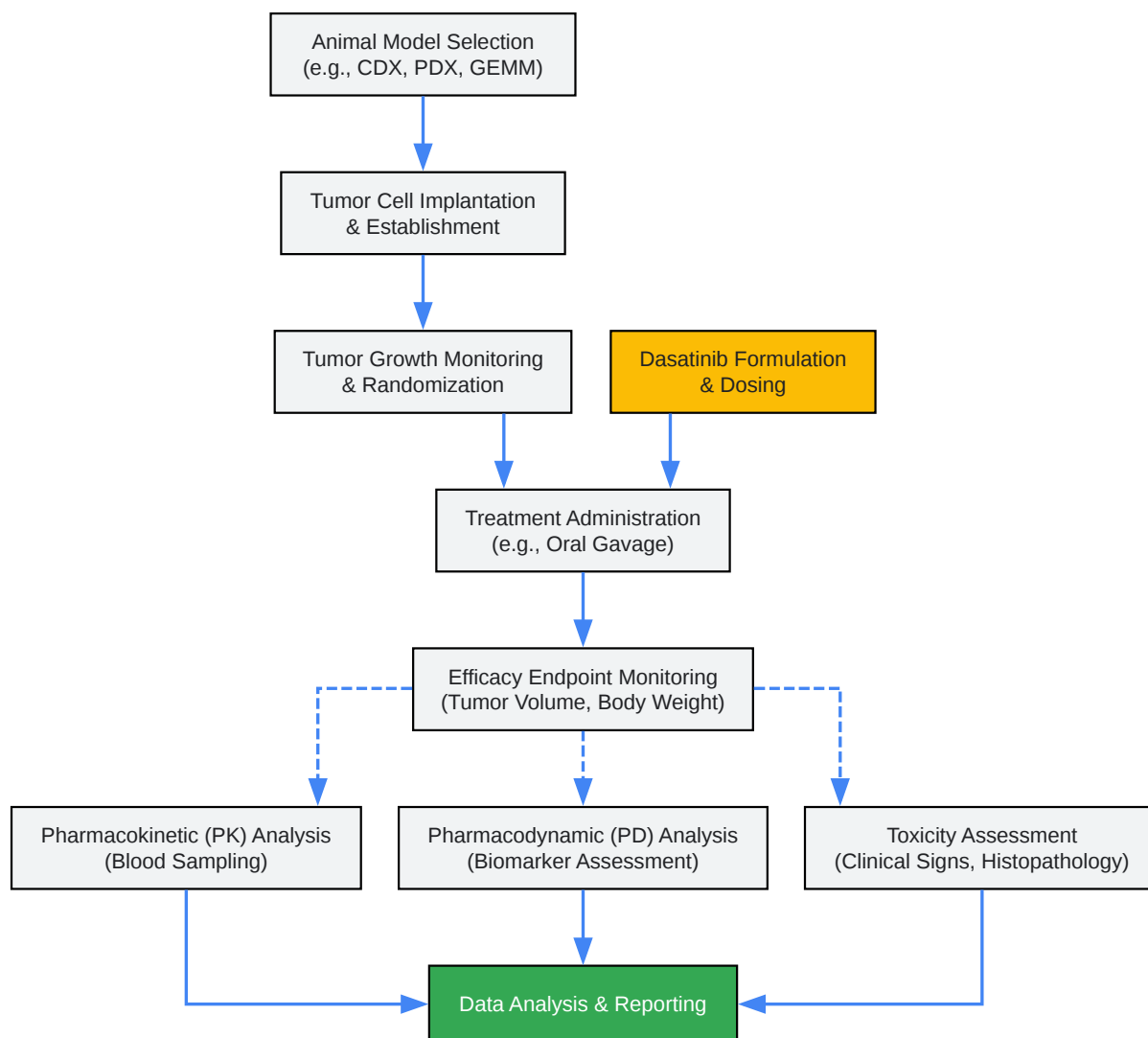
These application notes provide a comprehensive workflow and detailed protocols for conducting in vivo efficacy studies of **Dasatinib** in preclinical cancer models.

Mechanism of Action and Signaling Pathway

Dasatinib exerts its therapeutic effects by binding to the ATP-binding site of target kinases, thereby blocking their catalytic activity and preventing the phosphorylation of downstream substrates. [2] This disruption of aberrant signaling pathways ultimately leads to the inhibition of cancer cell proliferation, survival, migration, and invasion. [2][5] In the context of CML, **Dasatinib**'s inhibition of the constitutively active BCR-ABL kinase induces apoptosis in malignant cells. [2] Its ability to bind to both the active and inactive conformations of the ABL

kinase domain contributes to its efficacy in cases of resistance to other tyrosine kinase inhibitors like imatinib.[2]





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